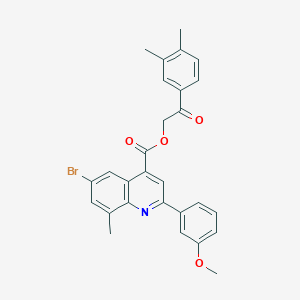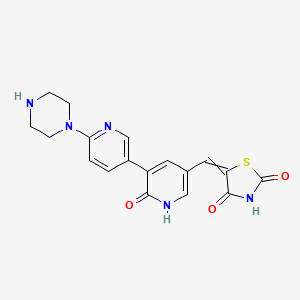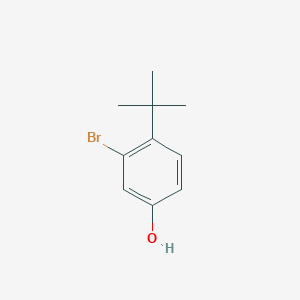![molecular formula C22H26N4O8S2 B12462143 N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide](/img/structure/B12462143.png)
N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide is a complex organic compound known for its unique chemical structure and properties. This compound features two acetylsulfamoyl groups attached to a hexanediamide backbone, making it a valuable molecule in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide typically involves the reaction of hexanediamine with 4-(acetylsulfamoyl)phenylboronic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, which allows for efficient mass transfer and reaction kinetics . The continuous-flow process ensures consistent product quality and higher productivity compared to traditional batch processes.
化学反应分析
Types of Reactions
N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetylsulfamoyl groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylsulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acid derivatives, while reduction reactions produce amine derivatives.
科学研究应用
N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
作用机制
The mechanism of action of N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylsulfamoyl groups can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The hexanediamide backbone provides structural stability and enhances the compound’s binding affinity .
相似化合物的比较
Similar Compounds
N,N’-bis[4-(isopropylamino)sulfonyl]phenyl]hexanediamide: This compound has similar structural features but with isopropylamino groups instead of acetylsulfamoyl groups.
4-(N-Acetylsulfamoyl)phenylboronic acid: This compound shares the acetylsulfamoyl group but has a different core structure.
Uniqueness
N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide is unique due to its specific combination of acetylsulfamoyl groups and hexanediamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C22H26N4O8S2 |
|---|---|
分子量 |
538.6 g/mol |
IUPAC 名称 |
N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide |
InChI |
InChI=1S/C22H26N4O8S2/c1-15(27)25-35(31,32)19-11-7-17(8-12-19)23-21(29)5-3-4-6-22(30)24-18-9-13-20(14-10-18)36(33,34)26-16(2)28/h7-14H,3-6H2,1-2H3,(H,23,29)(H,24,30)(H,25,27)(H,26,28) |
InChI 键 |
COIMFWJDNKBBLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)

![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)

![4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12462113.png)
![(8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B12462120.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B12462130.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462138.png)
![2-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12462145.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B12462150.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B12462151.png)
